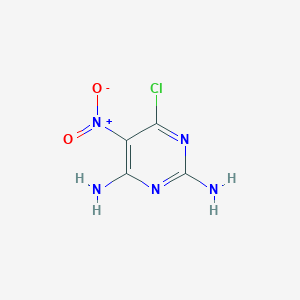

6-Chloro-5-nitropyrimidine-2,4-diamine

Übersicht

Beschreibung

6-Chloro-5-nitropyrimidine-2,4-diamine is a heterocyclic aromatic compound with the molecular formula C₄H₄ClN₅O₂ and a molecular weight of 189.56 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-nitropyrimidine-2,4-diamine typically involves a multi-step process. One common method includes the reaction of guanidine hydrochloride with ethyl carbamoylacetate in ethanol, followed by the addition of sodium hypochlorite and potassium nitrate under controlled conditions . The reaction is carried out at 65°C for 12 hours, followed by cooling and recrystallization to obtain the final product with a yield of approximately 63.5% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at position 6 undergoes preferential displacement in nucleophilic reactions due to the strong electron-withdrawing effects of the nitro group at position 5. Primary amines react efficiently under mild conditions to form symmetric 4,6-dialkyl/arylamino derivatives.

Key Findings :

-

Reaction Efficiency : Reactions with primary amines (e.g., benzylamine) in dichloromethane (DCM) at room temperature yield disubstituted products 5a–c with no detectable monosubstituted intermediates .

-

Leaving Group Hierarchy : Computational studies reveal that alkoxy groups are surprisingly more reactive than chlorine in analogous systems, but in this compound, chlorine acts as the primary leaving group due to steric and electronic factors .

Experimental Conditions :

| Reagent | Solvent | Temperature | Product | Key Observation |

|---|---|---|---|---|

| Primary amines | DCM | 25°C | 4,6-Diamino-5-nitropyrimidines | Complete conversion in 2–4 hours |

| Alkoxides | Ethanol | 65°C | 6-Alkoxy derivatives | Requires prolonged heating |

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations at the M06-2X/6-31G * level with dichloromethane solvation effects elucidate the reaction pathway:

Transition States and Complexes :

-

TS23/TS35 : Transition states governing the sequential substitution steps .

-

MCR35/MH35 : Pre-reactive and Meisenheimer complexes stabilize intermediates during the SNAr process .

IRC Profiles :

-

Paths from intermediate 2 to 5 show low activation barriers (

), explaining the rapid reaction kinetics .

Nitro Group Reactivity

While direct reduction of the nitro group is not explicitly documented for this compound, analogous pyrimidines undergo nitro-to-amine conversion under catalytic hydrogenation (H

/Pd-C), suggesting potential applicability.

Amino Group Modifications

The amino groups at positions 2 and 4 participate in:

Comparative Reactivity Table

| Position | Functional Group | Reactivity | Preferred Reagents |

|---|---|---|---|

| 6 | -Cl | High (SNAr with amines/alkoxides) | Primary amines, KOtBu |

| 5 | -NO |

text| Moderate (reducible to -NH$$_2$$

) | H

/Pd-C, SnCl

|

| 2/4 | -NH

| Low (requires strong electrophiles) | Ac

O, alkyl halides |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Chloro-5-nitropyrimidine-2,4-diamine features a pyrimidine ring with a chlorine atom at the 6-position, a nitro group at the 5-position, and amino groups at the 2 and 4 positions. Its molecular formula is C4H4ClN5O2, with a molecular weight of approximately 175.56 g/mol. The presence of functional groups suggests potential reactivity suitable for further organic synthesis .

Pharmaceutical Applications

- Drug Discovery : The compound serves as a building block for synthesizing various pharmaceuticals. Its structural properties allow it to act as a lead compound in drug discovery due to the potential biological activities associated with its functional groups .

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit inhibitory activity against certain microbial strains. For example, studies indicate that specific derivatives were effective against Gram-positive bacteria like Staphylococcus aureus .

- Agrochemical Uses : The compound's reactivity makes it suitable for developing agrochemicals that target pests or diseases in crops. Its derivatives have been explored for their potential as herbicides or fungicides.

The biological activity of this compound has been investigated in various studies:

Case Studies

- Synthesis of New Derivatives : A study demonstrated the synthesis of new pyrimidine derivatives from this compound using Suzuki cross-coupling reactions with arylboronic acids. These compounds were screened for antimicrobial activity, showing varying degrees of effectiveness against different microbial isolates .

- Pharmacological Studies : Research highlighted that certain derivatives inhibited IgE and IgG receptor signaling pathways, suggesting potential applications in treating allergic conditions or autoimmune diseases .

Wirkmechanismus

The mechanism of action of 6-Chloro-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific research and industrial applications.

Biologische Aktivität

6-Chloro-5-nitropyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, its mechanism of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a nitro group. This unique structure contributes to its reactivity and potential biological effects. The presence of both amino and nitro functional groups makes it a versatile candidate for further chemical modifications.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of pyrimidines have been investigated for their efficacy against various pathogens, suggesting that this compound may also demonstrate similar activities. A study indicated that the nitro group can enhance the antimicrobial efficacy of pyrimidine derivatives, making them suitable for use as herbicides or fungicides.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes. The mechanism typically involves binding to the active site of target enzymes, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to significant biological effects. For example, some studies have noted that similar compounds can inhibit bacterial type III secretion systems (T3SS), which are critical for the virulence of certain pathogens .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of pyrimidine derivatives reported that this compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Control Antibiotic | 16 | Staphylococcus aureus |

Case Study 2: Enzyme Inhibition

In another investigation, this compound was tested for its inhibitory effects on a specific enzyme involved in bacterial metabolism. The results indicated a dose-dependent inhibition with an IC50 value of approximately 25 µM.

| Concentration (µM) | Enzyme Activity (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 25 | 40 |

The proposed mechanism of action for this compound involves:

- Enzyme Binding : The compound binds to the active site of target enzymes.

- Inhibition : This binding prevents substrate access, leading to decreased enzyme activity.

- Cellular Impact : The resulting inhibition affects metabolic pathways critical for cell survival and proliferation.

Research Findings

Recent studies have highlighted the potential of this compound in drug discovery. Its structural features allow it to serve as a lead compound for developing new therapeutics targeting bacterial infections or other diseases linked to enzyme dysfunctions .

Eigenschaften

IUPAC Name |

6-chloro-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN5O2/c5-2-1(10(11)12)3(6)9-4(7)8-2/h(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRPNYCCQLFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60290607 | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6036-64-2 | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6036-64-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-chloro-5-nitropyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60290607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.